REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1)=[CH2:2].[F:12][C:13]1[C:18](O)=[C:17]([F:20])[C:16]([F:21])=[C:15]([F:22])[C:14]=1[F:23].C1(N=C=NC2CCCCC2)CCCCC1>C(OCC)(=O)C.O1CCCC1>[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:9][C:18]2[C:17]([F:20])=[C:16]([F:21])[C:15]([F:22])=[C:14]([F:23])[C:13]=2[F:12])=[O:8])=[CH:5][CH:4]=1)=[CH2:2]
|
Name
|
|
Quantity
|
69.65 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
62.1 g
|
Type
|
reactant
|
Smiles
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FC1=C(C(=C(C(=C1O)F)F)F)F
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
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Type
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CUSTOM
|
Details
|
the mixture was stirred under ice-
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
TEMPERATURE
|
Details
|
cooling for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
Precipitated dicyclohexylurea was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under a reduced pressure
|
Type
|
ADDITION
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Details
|
To the residue was added 150 mL of hexane
|
Type
|
CUSTOM
|
Details
|
precipitated dicyclohexylurea
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CONCENTRATION
|
Details
|
Then, the filtrate was concentrated under a reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1=CC=C(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 99 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |